molecular formula C11H14O3 B2948605 2-Hydroxy-2-methyl-4-phenylbutanoic acid CAS No. 4374-63-4

2-Hydroxy-2-methyl-4-phenylbutanoic acid

Cat. No. B2948605
CAS RN: 4374-63-4
M. Wt: 194.23
InChI Key: DAVARADSUFYREX-UHFFFAOYSA-N
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Description

“2-Hydroxy-2-methyl-4-phenylbutanoic acid” is a chemical compound with the molecular weight of 194.23 . It is a powder at room temperature .


Synthesis Analysis

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases has been reported . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has been reported .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 194.23 .

Scientific Research Applications

Component in Aminopeptidase Inhibitors

2-Hydroxy-2-methyl-4-phenylbutanoic acid is identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. The stereochemistry of this compound is determined by X-ray crystallographic analysis, indicating its significance in pharmaceutical research (Nakamura et al., 1976).

Theoretical and Computational Studies

Density functional theory (DFT) calculations have been applied to study the structural and electronic properties of 2-hydroxy-2-phenylbutanoic acid and its derivatives. These studies provide insights into the molecular properties and potential applications in material science and drug discovery (Raajaraman et al., 2019).

Biocatalytic Applications

The biocatalytic deracemization of the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid has been achieved with high yield and enantiomeric excess. This process, using whole cells of Candida parapsilosis, highlights its potential in producing optically pure compounds for pharmaceutical applications (Chadha & Baskar, 2002).

Synthetic Methodology

Efficient synthetic methods for 2-hydroxy-2-methyl-4-phenylbutanoic acid and its derivatives have been developed. These methods are important for the synthesis of peptide bond isosteres and other pharmaceutical intermediates (May & Abell, 1999).

Applications in Wine and Beverage Analysis

Quantitative determination of 2-hydroxy-2-methylbutanoic acid and related compounds has been optimized for wines and other alcoholic beverages. This research contributes to the understanding of flavor and aroma compounds in food and beverage science (Gracia-Moreno et al., 2015).

Environmental Fate and Degradation

Studies on microbial degradation of chiral 2-phenylbutyric acid, a related compound, have provided insights into the environmental fate and biodegradation pathways of similar chemical structures. This research is crucial for understanding the ecological impact of synthetic compounds (Liu et al., 2011).

Safety And Hazards

While specific safety and hazard information for “2-Hydroxy-2-methyl-4-phenylbutanoic acid” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has shown promise . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening and evolution technologies, and process engineering . The potential of ®-HPBE production process has also been intensively evaluated .

properties

IUPAC Name

2-hydroxy-2-methyl-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVARADSUFYREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-methyl-4-phenylbutanoic acid

Citations

For This Compound
1
Citations
F Effenberger, BW Graef - Journal of biotechnology, 1998 - Elsevier
… The amide 9 is hydrolysed to 2-hydroxy-2-methyl-4-phenylbutanoic acid within 25 min to give a 47% conversion. At 49% conversion an ee value of only 34% is determined after workup …
Number of citations: 37 www.sciencedirect.com

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